molecular formula C8H10BN3O2 B12452323 2-(2,5-Dihydropyrrol-1-YL)pyrimidin-5-ylboronic acid

2-(2,5-Dihydropyrrol-1-YL)pyrimidin-5-ylboronic acid

Cat. No.: B12452323
M. Wt: 191.00 g/mol
InChI Key: BYRLZSXKNDERIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a pyrimidine ring substituted with a boronic acid group and a dihydropyrrole moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid typically involves the hydroboration of pyrimidine derivatives. One common method is the reaction of pyrimidine with boronic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10BN3O2

Molecular Weight

191.00 g/mol

IUPAC Name

[2-(2,5-dihydropyrrol-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H10BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6,13-14H,3-4H2

InChI Key

BYRLZSXKNDERIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2CC=CC2)(O)O

Origin of Product

United States

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